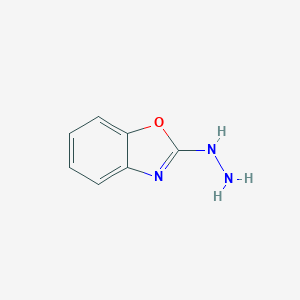

2-Hydrazino-1,3-benzoxazole

説明

Significance of Benzoxazole (B165842) Scaffolds in Medicinal Chemistry and Material Science

The benzoxazole core, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry. thieme-connect.comnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. najah.edud-nb.info The planar nature of the benzoxazole ring allows for π-π stacking interactions with biological macromolecules, and the presence of nitrogen and oxygen atoms facilitates hydrogen bonding, contributing to its ability to bind to various biological targets with high affinity and selectivity. najah.edu The structural similarity of the benzoxazole moiety to naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine, has led to the hypothesis that some of its biological activities may arise from interference with nucleic acid synthesis. najah.edugrafiati.com

In the realm of material science, benzoxazole derivatives are valued for their thermal stability, and fluorescent properties. researchgate.netbenthamdirect.com These characteristics make them suitable for applications in the development of optical brighteners, dyes, and advanced polymers. researchgate.netbenthamdirect.com The rigid and planar structure of the benzoxazole ring contributes to the formation of highly ordered materials with desirable electronic and photophysical properties.

Table 1: Selected Biological Activities of Benzoxazole Derivatives

| Biological Activity | Examples of Benzoxazole Derivatives |

|---|---|

| Anticancer | 5-methylsulfonyl-2-(p-nitrophenyl) benzoxazole |

| Antimicrobial | Various substituted benzoxazoles |

| Anti-inflammatory | Derivatives exhibiting analgesic properties |

| Antiviral | Compounds showing activity against various viruses |

| Antidiabetic | Benzoxazole derivatives with antidiabetic potential |

Role of Hydrazine (B178648) Moiety in Chemical Reactivity and Biological Activity

The hydrazine group (-NHNH2) is a highly reactive functional group that plays a crucial role in organic synthesis. Its nucleophilic nature allows it to readily react with electrophiles, making it a valuable building block for the construction of a variety of heterocyclic compounds. mdpi.com A significant reaction of hydrazine and its derivatives is the condensation with aldehydes and ketones to form hydrazones. mdpi.com These hydrazone linkages are not only synthetically useful but are also associated with a wide range of biological activities. tsijournals.com

Hydrazides, which are derivatives of hydrazine, have been investigated for their therapeutic potential and have shown activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects. iscientific.orgnih.gov The ability of the hydrazine moiety to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, are key features contributing to its biological and chemical versatility. tsijournals.com

Scope and Research Trajectories of 2-Hydrazino-1,3-benzoxazole

The compound this compound serves as a key intermediate in the synthesis of a variety of more complex molecules. chemimpex.com Its bifunctional nature, possessing both a reactive hydrazine group and a stable benzoxazole core, allows for a wide range of chemical modifications. Research involving this compound is primarily focused on its use as a synthon for creating new libraries of compounds with potential therapeutic applications. chemimpex.com

One major research trajectory involves the reaction of the hydrazine moiety with various electrophiles to create a diverse set of derivatives. For instance, reaction with aldehydes and ketones yields hydrazones, while reaction with isothiocyanates can lead to the formation of thiosemicarbazides. researchgate.netuobaghdad.edu.iq These derivatives can then be further cyclized to generate novel heterocyclic systems. For example, hydrazones can be cyclized to form azetidinones or thiazolidinones, which are themselves important pharmacophores. researchgate.net

Another area of investigation is the synthesis of fused heterocyclic systems by reacting this compound with bifunctional reagents. For example, reaction with β-diketones like acetylacetone (B45752) can lead to the formation of pyrazole-substituted benzoxazoles. researchgate.net The resulting complex molecules are then screened for various biological activities, with a particular focus on anticancer and antimicrobial properties. chemimpex.comresearchgate.net The exploration of this compound as a precursor for novel materials is also an emerging area of interest, leveraging the inherent properties of the benzoxazole scaffold.

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Medicinal Chemistry | Synthesis of novel anticancer and antimicrobial agents. chemimpex.com |

| Organic Synthesis | Versatile intermediate for the preparation of hydrazones, thiosemicarbazides, and fused heterocyclic systems. researchgate.netuobaghdad.edu.iq |

| Material Science | Potential building block for functional polymers and dyes. chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzoxazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITJGSMHKVXOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307653 | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15062-88-1 | |

| Record name | 15062-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDRAZINOBENZOXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydrazino 1,3 Benzoxazole

Established Synthetic Pathways for 2-Hydrazino-1,3-benzoxazole

The synthesis of this compound can be achieved through several routes, with the most common method involving the displacement of a leaving group at the 2-position of the benzoxazole (B165842) ring by hydrazine (B178648).

Synthesis from 2-Mercaptobenzoxazole (B50546) Precursors

The most widely reported and established method for the synthesis of this compound involves the reaction of 2-mercaptobenzoxazole with hydrazine hydrate (B1144303). researchgate.netsapub.orgresearchgate.netnih.govisres.org This reaction is typically carried out by refluxing 2-mercaptobenzoxazole with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. sapub.orgresearchgate.net The mercapto group at the 2-position of the benzoxazole ring is a good leaving group, and it is readily displaced by the nucleophilic hydrazine.

The general reaction scheme is as follows:

This method is favored for its operational simplicity and the ready availability of the starting material, 2-mercaptobenzoxazole, which can be synthesized from the reaction of 2-aminophenol (B121084) with carbon disulfide in the presence of potassium hydroxide (B78521). isres.org The reaction progress can be monitored by the disappearance of the starting material and the formation of the product, which can be isolated by filtration after cooling the reaction mixture. The product is often purified by recrystallization from a suitable solvent like ethanol.

Alternative Synthetic Routes

While the use of 2-mercaptobenzoxazole is prevalent, alternative precursors can also be employed for the synthesis of this compound. These routes also rely on the nucleophilic displacement of a suitable leaving group at the 2-position by hydrazine.

One such alternative involves the use of 2-chlorobenzoxazole (B146293) as the starting material. The chloro group is a good leaving group and can be displaced by hydrazine hydrate in a manner analogous to the displacement of the mercapto group. This reaction is typically performed by heating 2-chlorobenzoxazole with hydrazine hydrate in a suitable solvent.

Another potential precursor is a 2-alkoxybenzoxazole . The alkoxy group can also serve as a leaving group, particularly when the reaction is carried out under forcing conditions. The reaction with hydrazine hydrate would proceed via a nucleophilic aromatic substitution mechanism.

A less common but viable route involves the treatment of benzoxazole-2-sulfonic acid with hydrazine hydrate. The sulfonic acid group can be displaced by hydrazine under reflux conditions to yield the desired product. researchgate.netnih.gov

These alternative routes provide flexibility in the choice of starting materials, which can be advantageous depending on the availability and cost of the precursors.

Derivatization Strategies via the Hydrazine Moiety

The hydrazine group in this compound is the key to its synthetic utility, offering a nucleophilic center that can readily react with various electrophiles. This allows for the straightforward synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and various heterocyclic systems through cyclocondensation reactions.

Formation of Schiff Bases and Hydrazones

One of the most common derivatization strategies for this compound is its condensation with aldehydes and ketones to form the corresponding Schiff bases and hydrazones. researchgate.netsapub.orgresearchgate.netnih.govisres.orgresearchgate.netnih.gov This reaction is typically acid-catalyzed, often with the addition of a few drops of glacial acetic acid, and is carried out by refluxing the reactants in a solvent like ethanol. sapub.org

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones.

The general reaction is depicted below:

A wide variety of aromatic and heterocyclic aldehydes have been successfully employed in this reaction, leading to a diverse library of 2-(2-(arylidene)hydrazinyl)benzo[d]oxazole derivatives. researchgate.netsapub.orgresearchgate.netisres.org

Table 1: Examples of Schiff Bases/Hydrazones Derived from this compound

| Aldehyde/Ketone Reactant | Resulting Compound | Reference |

|---|---|---|

| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)benzo[d]oxazole | isres.org |

| 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)benzo[d]oxazole | isres.org |

| 4-Nitrobenzaldehyde | 2-(2-(4-Nitrobenzylidene)hydrazinyl)benzo[d]oxazole | isres.org |

| Piperonal | 2-(2-(Benzo[d] researchgate.netresearchgate.netdioxol-5-ylmethylene)hydrazinyl)benzoxazole | sapub.org |

Cyclocondensation Reactions for Heterocyclic Ring Systems

The bifunctional nature of the hydrazine moiety in this compound makes it an excellent building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the reaction of the hydrazine group with a reagent containing two electrophilic centers, leading to the formation of a new heterocyclic ring.

A significant application of this compound in heterocyclic synthesis is the construction of fused triazole rings. The reaction with one-carbon synthons, such as carbon disulfide or orthoesters, leads to the formation of researchgate.netsapub.orgnih.govtriazolo[4,3-b]benzoxazole derivatives.

A common method for the synthesis of the triazole ring involves the reaction of this compound with carbon disulfide in the presence of a base like sodium or potassium hydroxide. researchgate.net This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and elimination of hydrogen sulfide (B99878) to afford the fused triazole-thione.

The reaction sequence is as follows:

Another approach to triazole ring formation is the reaction of this compound with carboxylic acids or their derivatives. For instance, reaction with formic acid or acetic acid can lead to the corresponding fused triazole. researchgate.net

Table 2: Synthesis of Triazole Derivatives from this compound

| Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| Carbon Disulfide / NaOH | researchgate.netsapub.orgnih.govTriazolo[4,3-b]benzoxazole-3(2H)-thione | researchgate.net |

| p-Bromophenacyl bromide | 3-(4-Bromophenyl)- researchgate.netsapub.orgnih.govtriazolo[4,3-b]benzoxazole | researchgate.net |

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound is a well-established transformation, typically achieved through condensation reactions with 1,3-dicarbonyl compounds. The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

A prominent example is the reaction with acetylacetone (B45752) (pentane-2,4-dione). The cyclocondensation of this compound with acetylacetone in a suitable solvent, often under reflux, yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzoxazole. chim.it This reaction provides a direct and efficient route to link the benzoxazole and pyrazole heterocyclic systems. The general synthetic approach involves the reaction of a hydrazine derivative with a β-diketone, which can be carried out under various conditions, including heating in glacial acetic acid.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-benzoxazole | Glacial Acetic Acid, Reflux |

| This compound | Ethyl Acetoacetate | 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzoxazole | Ethanol, Reflux |

Synthesis of Triazine Derivatives

The hydrazine group in this compound serves as a key building block for the construction of fused triazine rings. These syntheses often involve reactions with reagents containing two adjacent electrophilic centers that can react with both nitrogen atoms of the hydrazine moiety.

For instance, the reaction of a hydrazino-heterocycle with diethyl oxalate (B1200264) can lead to the formation of a 1,2,4-triazino-fused ketone. While specific studies on this compound are not extensively detailed in readily available literature, analogous reactions are well-documented. For example, 2-(aceto hydrazide) thio benzoxazole can be converted to a semicarbazide (B1199961) derivative with phenyl isocyanate, which is then cyclized in the presence of sodium hydroxide to form a 2-(4-phenyl-1,2,4-triazin-3-one) thio benzoxazole. sapub.orgsapub.org This demonstrates a viable pathway for forming the triazine ring system from a benzoxazole precursor. The general strategy involves the reaction of the hydrazine with a suitable precursor, leading to a fused researchgate.netresearchgate.nettriazino[4,3-a]benzoxazole system. sapub.orgsapub.org

Table 2: Representative Synthesis of Triazine Derivatives

| Benzoxazole Precursor | Reagent(s) | Product |

| 2-(Acetohydrazide)thio-benzoxazole | 1. Phenyl isocyanate2. NaOH (30%) | 2-(4-Phenyl-1,2,4-triazin-3-one)thio-benzoxazole |

| This compound | Diethyl Oxalate | 1,2-Dihydro- researchgate.netresearchgate.nettriazino[4,3-a]benzoxazole-3,4-dione |

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives are commonly synthesized from this compound through a multi-step process. The first step involves the condensation of the hydrazine with various aromatic or aliphatic aldehydes to form the corresponding Schiff bases (hydrazones). These intermediates are then subjected to a cyclocondensation reaction with a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). cellmolbiol.orgresearchgate.net

The reaction involves the nucleophilic attack of the thiol group on the imine carbon of the Schiff base, followed by an intramolecular cyclization via amide bond formation, eliminating a molecule of water. This process results in the formation of a 2-(substituted)-3-(benzoxazol-2-ylamino)thiazolidin-4-one. The presence of a catalyst, such as a pinch of anhydrous zinc chloride, can facilitate the cyclization step. researchgate.net

Table 3: Synthesis of Thiazolidinone Derivatives

| Step | Reagents | Intermediate/Product |

| 1 | This compound, Aromatic Aldehyde (Ar-CHO) | N'-(Arylmethylene)benzoxazol-2-yl-hydrazide (Schiff Base) |

| 2 | Schiff Base, Thioglycolic Acid (HSCH₂COOH) | 2-Aryl-3-(benzoxazol-2-ylamino)thiazolidin-4-one |

Synthesis of Pyridazinone and Phthalazinone Derivatives

The synthesis of six-membered nitrogen-containing heterocycles such as pyridazinones and phthalazinones from this compound is achieved by reaction with dicarboxylic acids or their anhydrides. These reactions leverage the hydrazine moiety as a binucleophile to form the heterocyclic ring.

For the synthesis of pyridazinone derivatives, succinic anhydride (B1165640) is a common reagent. The reaction proceeds by the acylation of the hydrazine by the anhydride, followed by cyclization and dehydration to yield a 2-(benzoxazol-2-yl)-4,5-dihydro-3(2H)-pyridazinone.

Similarly, phthalazinone derivatives are prepared using phthalic anhydride. The reaction follows a similar pathway of acylation and subsequent intramolecular cyclization to form the fused ring system, resulting in a 2-(benzoxazol-2-yl)-1(2H)-phthalazinone. These reactions are typically carried out by heating the reactants in a suitable solvent like acetic acid. uobaghdad.edu.iq

Table 4: Synthesis of Pyridazinone and Phthalazinone Derivatives

| Reagent | Product Class | Specific Product Example |

| Succinic Anhydride | Pyridazinone | 2-(Benzoxazol-2-yl)-4,5-dihydro-3(2H)-pyridazinone |

| Phthalic Anhydride | Phthalazinone | 2-(Benzoxazol-2-yl)-1(2H)-phthalazinone |

Other Fused Heterocyclic Systems

The reactivity of this compound allows for the synthesis of various other fused heterocyclic systems, most notably 1,2,4-triazoles fused to the benzoxazole core. These are typically synthesized by reacting the hydrazine with single-carbon synthons that can cyclize with both nitrogen atoms.

A common method involves the reaction of this compound with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms a dithiocarbazate intermediate, which can then undergo intramolecular cyclization upon heating to yield researchgate.netresearchgate.nettriazolo[4,3-a]benzoxazole-3(2H)-thione. researchgate.netresearchgate.net Alternatively, reaction with carboxylic acids or their derivatives can also lead to fused triazole systems. researchgate.net For example, reaction with formic acid can yield the parent researchgate.netresearchgate.nettriazolo[4,3-a]benzoxazole.

Table 5: Synthesis of Fused 1,2,4-Triazole Systems

| Reagent | Intermediate | Product |

| Carbon Disulfide (CS₂) / KOH | Potassium dithiocarbazate salt | researchgate.netresearchgate.netTriazolo[4,3-a]benzoxazole-3(2H)-thione |

| Formic Acid | N'-Formyl-benzoxazol-2-yl-hydrazide | researchgate.netresearchgate.netTriazolo[4,3-a]benzoxazole |

Reactions with Active Methylene (B1212753) Compounds

This compound reacts with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as ethyl cyanoacetate (B8463686) and malononitrile. These reactions can lead to the formation of various five- or six-membered heterocyclic rings, depending on the specific reactant and conditions.

For instance, the reaction with ethyl cyanoacetate can lead to the formation of pyrazole derivatives. The reaction likely proceeds through an initial condensation followed by cyclization. uobaghdad.edu.iqanjs.edu.iq The specific outcome can be influenced by reaction conditions and the presence of other reagents. These reactions are valuable for synthesizing complex heterocyclic structures with multiple functional groups. scirp.orgekb.eg

Table 6: Reactions with Active Methylene Compounds

| Active Methylene Compound | Potential Product Class |

| Ethyl Cyanoacetate | Pyrazolin-5-one derivatives |

| Malononitrile | Aminopyrazole derivatives |

| Acetylacetone | Pyrazole derivatives |

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole Ring

The benzoxazole ring system is aromatic and can undergo substitution reactions, although its reactivity is influenced by the fused heterocyclic nature and the substituents present. wikipedia.org

Electrophilic Substitution: The benzoxazole ring is susceptible to electrophilic attack. Nitration of the parent benzoxazole ring occurs readily, typically with a mixture of nitric and sulfuric acid, to yield nitro derivatives. researchgate.net Substitution generally occurs preferentially at the 5- or 6-positions of the benzene (B151609) ring. researchgate.net The presence of the 2-hydrazino group, which is an activating, ortho-, para-directing group, is expected to facilitate electrophilic substitution on the benzene portion of the benzoxazole core, likely directing incoming electrophiles to the 5- and 7-positions. Halogenation of benzoxazole derivatives has also been reported, with regioselectivity being controlled by the specific substrate and catalytic system used. researchgate.net

Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the benzene ring of this compound is generally not feasible as it lacks a suitable leaving group and strong activating electron-withdrawing groups. Nucleophilic substitution reactions on the benzoxazole system typically occur at the 2-position when a good leaving group, such as a halogen, is present. organic-chemistry.org For example, 2-chlorobenzoxazole readily undergoes nucleophilic substitution with various nucleophiles. rsc.org Therefore, nucleophilic substitution is not a characteristic reaction of the benzoxazole ring of this compound itself but rather of its appropriately functionalized derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Patterns on Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, revealing how the type, position, and orientation of different chemical groups (substituents) on a parent molecule affect its biological properties. For the 2-Hydrazino-1,3-benzoxazole scaffold, several key patterns have been identified that influence its activity across different therapeutic targets.

A critical finding in the study of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives as anti-inflammatory agents is the essential nature of the hydrazino group itself. Research indicates that the nitrogen atom at the 1' position of the hydrazino linker is crucial for activity and must be electron-rich. nih.gov Modifications at other sites on the molecule tended to have only a modest impact on the anti-inflammatory effect. nih.gov

Conversely, for antiproliferative activities, the focus shifts to the benzoxazole (B165842) ring. The addition of electron-withdrawing groups has been shown to enhance efficacy. For instance, the presence of a chlorine (Cl) atom or a nitro (NO₂) group at specific positions can improve a compound's anticancer effects. researchgate.net Studies on derivatives of 5,7-dichloro-2-hydrazino-1,3-benzoxazole further underscore the importance of halogen substituents on the benzene (B151609) portion of the core. ijacskros.com This pattern is also observed in related benzoxazole series, where compounds with methoxy (B1213986) and halogen substituents demonstrated greater potency as urease inhibitors. bohrium.com

The substituents on moieties attached to the hydrazino group also play a significant role. In a series of benzoxazole derivatives designed as VEGFR-2 inhibitors, the substitution pattern on a terminal phenyl ring was critical. Modifications to this ring system led to significant variations in inhibitory concentrations (IC₅₀), as detailed in the table below.

Table 1: Impact of Substituents on the Anticancer Activity of Selected Benzoxazole Derivatives Data sourced from studies on complex benzoxazole-hydrazine conjugates evaluated for anticancer activity against HepG2 and MCF-7 cell lines. tandfonline.comnih.gov

| Compound ID | Benzoxazole Ring Substituent | Terminal Phenyl Ring Substituent | Activity (IC₅₀ in µM) vs. HepG2 | Activity (IC₅₀ in µM) vs. MCF-7 |

| 12d | 5-CH₃ | 4-F | 23.61 | 44.09 |

| 12f | 5-Cl | 4-F | 36.96 | 22.54 |

| 12i | 5-NO₂ | 4-F | 27.30 | 27.99 |

| 12l | 5-Cl | 2,4-di-Cl | 10.50 | 15.21 |

| 13a | 5-CH₃ | 2-Cl | 11.40 | 14.20 |

Rational Design of this compound Derivatives for Enhanced Potency

Rational drug design leverages SAR insights and knowledge of biological targets to create molecules with improved potency and specificity. For this compound derivatives, a primary strategy involves designing them as enzyme inhibitors, particularly for protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer progression. nih.gov

One successful approach is to use an existing, potent drug as a template. For example, the design of novel benzoxazole-based VEGFR-2 inhibitors has been guided by the structural features of sorafenib, an approved multi-kinase inhibitor. nih.govresearchgate.net Researchers designed benzoxazole-benzamide conjugates where the benzoxazole ring was intended to occupy the hinge region of the ATP binding site of VEGFR-2, while other parts of the molecule were crafted to interact with different domains of the enzyme, thereby enhancing inhibitory action. nih.gov

Another sophisticated strategy is to design inhibitors that mimic the transition state of an enzymatic reaction. This approach was used to develop 2-benzylsulfinyl-benzoxazoles as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in inflammation. nih.gov Modeling studies suggested that the oxygen atom of the sulfoxide (B87167) group in these molecules could interact directly with the iron atom in the enzyme's heme group, mimicking a key moment in the natural catalytic process and leading to potent inhibition. nih.gov

Molecular hybridization is another key design principle. This involves combining the this compound scaffold with other known pharmacologically active structures (pharmacophores). researchgate.netrsc.org For instance, linking the benzoxazole core to a triazole ring can generate hybrid molecules with novel or enhanced biological activities. ijacskros.com This strategy aims to create multifunctional agents or to improve the molecule's ability to bind to its target. rsc.org

Table 2: Rational Design Strategies for Benzoxazole Derivatives

| Design Strategy | Biological Target | Example Derivative Class | Intended Mechanism |

| Template-Based Design | VEGFR-2 | Benzoxazole-benzamide conjugates nih.gov | Mimicking the binding mode of the known inhibitor sorafenib. |

| Transition-State Mimicry | IDO1 | 2-Benzylsulfinyl-benzoxazoles nih.gov | The sulfoxide group interacts with the heme iron, mimicking the Fe-O-O-Trp complex. |

| Molecular Hybridization | Various | 6,8-dichloro nih.govbohrium.comnih.govtriazolo[3,4-b] nih.govtandfonline.combenzoxazoles ijacskros.com | Combining the benzoxazole scaffold with a triazole moiety to create novel activities. |

| Structure-Based Design | COX-2 | Thiazolidinone-benzoxazole derivatives tandfonline.com | Designing molecules based on docking studies within the COX-2 enzyme active site. |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, researchers often turn to ligand-based drug design. This approach uses the structures of known active molecules (ligands) to develop a pharmacophore model—an abstract map of the essential steric and electronic features required for a molecule to exert a specific biological effect.

For benzoxazole derivatives targeting VEGFR-2, a clear pharmacophore model has been proposed based on potent inhibitors like sorafenib. nih.govresearchgate.net This model identifies several key features:

A heterocyclic ring system (the benzoxazole ring) capable of occupying the hinge region of the enzyme's ATP binding pocket. nih.gov

A central aromatic ring that acts as a scaffold, positioning other functional groups correctly. nih.gov

Hydrogen bond donor and/or acceptor groups , such as amide linkages, which form critical interactions with amino acid residues in the target protein. nih.gov

Computational techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) further refine these models. By analyzing a series of compounds, 3D-QSAR can generate a predictive model that correlates the molecules' structural properties with their biological activity, guiding the design of new derivatives with potentially higher potency. tandfonline.com These models provide valuable information for predicting the activity of newly designed compounds before they are synthesized. tandfonline.com The development of a predictable pharmacophore model with defined binding sites is a crucial step in the discovery of new therapeutic agents based on the this compound scaffold. researchgate.net

Table 3: Key Pharmacophoric Features for VEGFR-2 Inhibition by Benzoxazole Derivatives nih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction |

| Hinge-Binding Motif | Benzoxazole Ring | Occupies the ATP-binding hinge region of VEGFR-2. |

| Hydrophobic/Aromatic Core | Central Phenyl Ring | Positions functional groups and interacts with hydrophobic pockets. |

| Hydrogen Bond Donor/Acceptor | Amide or Hydrazine (B178648) Linker | Forms hydrogen bonds with key amino acid residues in the active site. |

| Hydrophobic/Aromatic Tail | Terminal Aromatic Ring | Interacts with the DFG domain of the activation loop. |

Advanced Computational Chemistry and Cheminformatics Investigations

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a receptor. This technique has been extensively applied to derivatives of 2-Hydrazino-1,3-benzoxazole to identify potential biological targets and estimate their binding affinities.

For instance, derivatives of 5,7-dichloro-2-hydrazino-1,3-benzoxazole have been the subject of numerous docking studies. In one such study, pyrazole-4-carbaldehyde derivatives were investigated for their antimicrobial and analgesic activities. researchgate.net Another study focused on novel dichloro substituted benzoxazole-triazolo-thione derivatives, which were docked against the β-Tubulin protein, a target for anthelmintic drugs. nih.govresearchgate.net The results indicated that the compounds had a good affinity for the active site, suggesting their potential as β-Tubulin inhibitors. nih.govresearchgate.net

Similarly, benzoxazole-bearing 1,3-oxazole derivatives were synthesized and docked against acetylcholinesterase and butyrylcholinesterase, two key enzymes implicated in Alzheimer's disease. arabjchem.org The docking studies helped to rationalize the observed inhibitory potentials of these compounds. arabjchem.org Furthermore, a series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in cancer therapy. nih.gov Molecular docking was employed to predict the binding modes of these compounds within the VEGFR-2 active site. nih.gov

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Dichloro-substituted benzoxazole-triazolo-thiones | β-Tubulin | Good affinity towards the active pocket, potential inhibitors. nih.govresearchgate.net |

| Benzoxazole-bearing 1,3-oxazoles | Acetylcholinesterase, Butyrylcholinesterase | Elucidation of binding modes related to inhibitory activity. arabjchem.org |

| 2-Thioacetamide linked benzoxazole-benzamides | VEGFR-2 | Prediction of binding modes in the active site. nih.gov |

| 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Glucosamine-6-phosphate synthase | Investigation of antimicrobial potential. researchgate.net |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time. These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex.

Several studies on derivatives of this compound have utilized MD simulations to validate their docking results. For example, the stability of the complex between a benzoxazole (B165842) derivative and its target protein was assessed, providing a more comprehensive understanding of the biomolecular system's dynamics. tandfonline.com In research focused on novel anticancer agents, MD simulations were performed on the most active compounds to understand the mechanism of inhibition, for instance, with human topoisomerase IIα (hTopo IIα). researchgate.net Similarly, MD simulations of newly designed nicotinamide-based derivatives targeting VEGFR-2 were conducted to validate the correctness of the binding mode over a simulation time of 100 nanoseconds. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound and its derivatives, DFT calculations have provided valuable information on their fundamental chemical nature.

DFT studies have been used to confirm the molecular geometry, analyze the frontier molecular orbitals (HOMO and LUMO), and calculate the molecular electrostatic potential (MEP) surface. tandfonline.combohrium.com These calculations help in understanding the reactive sites of the molecule and the nature of intramolecular charge transfer. researchgate.net For instance, in a study on formazan (B1609692) dyes derived from 2-mercaptobenzoxazole (B50546), DFT calculations revealed that most of the synthesized molecules were soft molecules with an electrophilic nature. researchgate.net In another investigation, the structural parameters and vibrational spectra of two benzoxazole derivatives were calculated at the B3LYP/6-311++G** level of theory. researchgate.net

Free Binding Energy Calculations (e.g., MM/PBSA Analysis)

To obtain a more quantitative estimate of the binding affinity, free binding energy calculations are often performed on the snapshots generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular methods for this purpose.

For derivatives of this compound, MM/PBSA analysis has been used to refine the understanding of their binding energetics. In a study on new formazan dye derivatives, MM/PBSA analysis was conducted, and one of the compounds exhibited a maximum free binding energy of -58.831 kJ/mol. researchgate.net This quantitative data is crucial for ranking potential drug candidates and understanding the driving forces of binding. The MM-PBSA analysis of a nicotinamide-based derivative targeting VEGFR-2 also verified an optimum binding with excellent energy. mdpi.com

In Silico ADME/Tox Predictions for Lead Optimization

A critical aspect of drug discovery is the evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. In silico ADME/Tox predictions are now routinely used to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline, thus saving time and resources.

For various series of benzoxazole derivatives, in silico models have been employed to predict their drug-like properties. nih.gov These predictions assess parameters such as oral bioavailability, aqueous solubility, blood-brain barrier penetration, and potential for hepatotoxicity or cardiotoxicity. In one study, the QikProp module was used to predict the ADME properties of a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives, with all calculated properties found to be within a permissible range. nih.gov Another investigation on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that most of the synthesized compounds had good predicted absorption percentages and complied with Lipinski's rule of five, suggesting favorable drug-likeness. nih.gov

Table 2: In Silico ADME/Tox Predictions for Benzoxazole Derivatives

| Derivative Class | Prediction Tool/Method | Key Predicted Properties |

|---|---|---|

| (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazoles | QikProp | All calculated properties within permissible range. nih.gov |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | In silico models | Good absorption percentages, compliance with Lipinski's rule of five. nih.gov |

Biological and Pharmacological Applications of 2 Hydrazino 1,3 Benzoxazole Derivatives

Antimicrobial Research and Development

Derivatives of 2-hydrazino-1,3-benzoxazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

The antibacterial efficacy of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Several studies have synthesized and screened various analogs, revealing potent inhibitory effects.

For instance, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives were synthesized and tested for their in vitro antibacterial activities. nih.gov Among these, compound 2b , which features a hydrophobic aromatic tie, was identified as the most active against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. nih.gov Notably, its activity against Bacillus subtilis was twofold higher than that of Penicillin. nih.gov

New 2-[(alpha-methylbenzylidene)hydrazino]benzoxazole derivatives have also been synthesized and investigated. nih.gov Among the tested compounds, 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazole (compound 4) and 2-[(alpha-methyl-4-nitrobenzylidene)hydrazino]benzoxazole (compound 8) displayed the most favorable activity against a panel of bacteria including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Furthermore, Schiff bases derived from 2-hydrazinobenzoxazole have shown promising antibacterial properties. nih.gov Studies on ureidobenzoxazole derivatives revealed that compounds 5b , 5f , 5h , and 5i were potent antibacterial agents, exhibiting 1.5-2.5 fold greater activity than the control drug against both Gram-positive and Gram-negative bacteria.

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Bacillus subtilis, Gram-negative and -positive bacteria | MIC: 0.098 - 0.78 µg/mL | nih.gov |

| 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazole (4) | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Favorable activity | nih.gov |

| 2-[(alpha-methyl-4-nitrobenzylidene)hydrazino]benzoxazole (8) | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Favorable activity | nih.gov |

| Ureidobenzoxazole derivatives (5b, 5f, 5h, 5i) | Gram-positive and Gram-negative bacteria | 1.5-2.5 fold > control | |

| Benzoxazole (B165842) derivative 47 | Pseudomonas aeruginosa, Enterococcus faecalis | MIC: 0.25 µg/mL (P. aeruginosa), 0.5 µg/mL (E. faecalis) | mdpi.com |

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties against various pathogenic fungi.

A series of benzoxazole derivatives were synthesized and evaluated for their activity against eight phytopathogenic fungi. mdpi.com Compounds 4ac and 4bc demonstrated over 50% inhibition rate against five of the tested fungi, while compound 4ah showed a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com

The antifungal potential of 2-[(alpha-methylbenzylidene)hydrazino]benzoxazole derivatives was also explored against several Candida species, including Candida albicans, Candida stellatoidea, Candida parapsilosis, and Candida pseudotropicalis. nih.gov The 4-chloro and 4-nitro substituted derivatives showed notable activity. nih.gov

Furthermore, ureidobenzoxazole derivatives have also been identified as potent antifungal agents, with compounds 5b , 5f , 5h , and 5i showing significant activity against various fungi, surpassing the efficacy of control drugs like Miconazole and Fluconazole.

The antifungal activity of selected derivatives is summarized in the table below.

| Compound/Derivative | Fungal Strain(s) | Activity (Inhibition Rate/MIC) | Reference |

| Benzoxazole derivative (4ac, 4bc) | Phytopathogenic fungi | >50% inhibition against 5 fungi | mdpi.com |

| Benzoxazole derivative (4ah) | Mycosphaerella melonis | 76.4% inhibition | mdpi.com |

| 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazole (4) | Candida species | Favorable activity | nih.gov |

| 2-[(alpha-methyl-4-nitrobenzylidene)hydrazino]benzoxazole (8) | Candida species | Favorable activity | nih.gov |

| Ureidobenzoxazole derivatives (5b, 5f, 5h, 5i) | Various fungi | 1.5-2.5 fold > control |

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are still under investigation. However, some studies suggest that these compounds may act by inhibiting essential cellular processes in microorganisms. For instance, it is thought that the benzoxazole ring system, being analogous to nucleic acid bases like adenine (B156593) and guanine, might interfere with nucleic acid synthesis. nih.gov Computational studies have also suggested that the antibacterial activity of some benzoxazole derivatives could be due to the inhibition of DNA gyrase. benthamdirect.com

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. harvard.edu Benzoxazole-based compounds are being explored for their potential to combat resistant strains. Some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, a zinc(II) complex of a 2-trifluoroacetonylbenzoxazole ligand demonstrated remarkable antibacterial activity against an MRSA strain. nih.gov Furthermore, certain benzoxazole derivatives have been shown to enhance the activity of conventional antibiotics like ciprofloxacin (B1669076) against resistant bacteria, suggesting a potential role as efflux pump inhibitors. nih.govnih.gov

Anticancer and Cytotoxic Activity Studies

Beyond their antimicrobial properties, derivatives of this compound have garnered attention for their potential as anticancer agents.

A number of studies have reported the synthesis and cytotoxic evaluation of this compound derivatives against a range of human cancer cell lines.

A series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and screened for their anticancer activity against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines. tandfonline.com The results indicated that these compounds produced a dose-dependent inhibition of cell growth, with the IC50 values of some derivatives being comparable to the standard anticancer drug, cisplatin. tandfonline.com

In another study, novel hydrazone and oxadiazole derivatives were evaluated for their in vitro toxicity against A-549 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) cell lines. mdpi.comnih.gov For the A-549 cell line, a hydrazone derivative (1e ) showed the lowest IC50 value of 13.39 µM. mdpi.comnih.gov For the MDA-MB-231 cell line, an oxadiazole derivative (2l ) had the lowest IC50 value of 22.73 µM, and for the PC-3 cell line, a hydrazone derivative (1d ) exhibited the lowest IC50 value of 9.38 µM. mdpi.comnih.gov

The table below presents a summary of the cytotoxic activity of selected this compound derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

| N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamides | HeLa, IMR-32, MCF-7 | Comparable to cisplatin | tandfonline.com |

| Hydrazone derivative (1e) | A-549 (lung) | 13.39 µM | mdpi.comnih.gov |

| Oxadiazole derivative (2l) | MDA-MB-231 (breast) | 22.73 µM | mdpi.comnih.gov |

| Hydrazone derivative (1d) | PC-3 (prostate) | 9.38 µM | mdpi.comnih.gov |

| Benzoxazole derivatives (3m, 3n) | HT-29 (colon), MCF7 (breast), A549 (lung), HepG2 (liver), C6 (brain) | Attractive anticancer effect | nih.gov |

Investigation of Molecular Targets and Pathways

Derivatives of this compound and related hydrazone-containing compounds have been investigated for their interactions with various biological targets, suggesting multiple mechanisms of action for their observed pharmacological effects. In the context of anti-inflammatory activity, molecular docking analyses have identified the cyclooxygenase-2 (COX-2) enzyme as a key target. plos.orgnih.gov By blocking the COX-2 enzyme, these derivatives can interfere with arachidonic acid metabolism, leading to a decrease in the production of prostaglandins, which are significant mediators of inflammation. plos.org

For antitubercular applications, research has pointed to several potential molecular targets within Mycobacterium tuberculosis (Mtb). Virtual screening studies have suggested that substituted nitro benzoxa- plos.orgnih.govpnrjournal.com-diazoles, which share a core structure, could be potential inhibitors of Mtb ATP phosphoribosyl transferase (HisG). nih.gov Other research indicates that hydrazide-based benzoxazole derivatives are effective at inhibiting mycolic acid cyclopropane (B1198618) synthase (cmaA1), an enzyme crucial for the growth of the mycobacterial cell wall. pnrjournal.com The enzyme enoyl-ACP reductase (InhA), involved in the mycobacterial fatty acid elongation system (FAS-II), has also been identified as a possible target for hydrazone derivatives. mdpi.com

In neurological research, the anticonvulsant effects of related triazolopyrimidine derivatives have been linked to the modulation of GABA receptors. frontiersin.orgbiomedpharmajournal.org Specifically, radioligand-binding assays and the antagonistic effects of flumazenil (B1672878) have confirmed the involvement of the benzodiazepine (B76468) (BZD) receptor site on the GABA-A receptor complex. frontiersin.org Furthermore, some benzoxazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is a target in the treatment of neurodegenerative diseases. researchgate.net Other identified targets for different benzoxazole derivatives include α-glucosidase, an enzyme relevant to diabetes management. researchgate.net

Anti-inflammatory and Analgesic Effects

Hydrazone derivatives, a class of compounds that includes derivatives of this compound, have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. mdpi.comsemanticscholar.org These compounds are explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), aiming to provide therapeutic benefits with fewer side effects. nih.govdergipark.org.tr

The anti-inflammatory potential of these derivatives is often evaluated using models such as carrageenan-induced paw edema in rodents. Studies have shown that certain hydrazone derivatives can cause a significant reduction in edema, with effects comparable to standard drugs like indomethacin. plos.orgmdpi.com For instance, specific derivatives with methoxy (B1213986) groups at the para-position or those synthesized from safrole have exhibited potent anti-inflammatory activity. mdpi.com The mechanism underlying these effects is frequently attributed to the inhibition of the COX-2 enzyme, which plays a crucial role in the synthesis of inflammatory prostaglandins. plos.orgnih.gov

In addition to their anti-inflammatory effects, these compounds also exhibit notable analgesic (pain-relieving) activity. This has been assessed through tests such as the acetic acid-induced writhing test and the formalin-induced nociception test in mice. plos.org In these models, potent hydrazone derivatives significantly reduced nociceptive behaviors like writhing and paw-licking. plos.orgmdpi.com The broad-spectrum activity of hydrazones makes them promising candidates for the development of new multi-target anti-inflammatory and analgesic drugs. plos.orgsemanticscholar.org

| Compound Type | Test Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Hydrazone Derivative (H5) | Acetic acid-induced writhing; Formalin-induced nociception (mice) | Significant reduction in nociceptive behavior. | Blockade of COX-2 enzyme. | plos.org |

| N-pyrrolylcarbohydrazide (1) | Carrageenan-induced paw edema (rats) | Dose-dependent reduction in edema. | Not specified. | mdpi.com |

| Pyrrole hydrazone derivative (1A) | Carrageenan-induced paw edema (rats) | Pronounced reduction in edema at 20 mg/kg. | Not specified. | mdpi.com |

| 2-Substituted benzoxazole derivatives | Carrageenan-induced paw edema (animals) | Potent anti-inflammatory activity. | Binding to COX-2 protein pocket. | nih.gov |

| Furoxanyl-N-acylhydrazones | Animal models | Potent analgesic and anti-inflammatory activities, surpassing indomethacin. | Not specified. | mdpi.com |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Derivatives of benzoxazole, including those with hydrazone functionalities, have been investigated for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). dergipark.org.trresearchgate.net Oxidative stress, which arises from an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in numerous diseases, including inflammation. dergipark.org.trmdpi.com ROS such as superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) can cause significant damage to cellular components. mdpi.comnih.gov

The antioxidant capacity of these compounds is evaluated using a variety of in vitro assays. These include measuring the scavenging capacity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as their ability to neutralize superoxide anions, hydrogen peroxide, and nitric oxide radicals. dergipark.org.trresearchgate.netnih.gov

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 2-Benzoxazolinone hydrazone derivatives | DPPH, Superoxide, H₂O₂, Nitric oxide scavenging | Compounds with p-methoxy and p-hydroxyl groups on the phenyl ring were most active. | researchgate.net |

| 1H-benzimidazole-2-yl hydrazones | DPPH and ABTS radical scavenging | 2,3- and 3,4-dihydroxy substituted hydrazones were the most effective scavengers. | nih.gov |

| Thiosemicarbazide, triazole, thiadiazole, and hydrazone derivatives of 2-benzoxazolinone | Multiple radical scavenging assays | All compounds exhibited varying degrees of scavenging capacity. Hydrazone derivatives were the most active. | dergipark.org.trresearchgate.net |

Antiviral Efficacy (e.g., Anti-HIV, Hepatitis C)

The core structures found in this compound derivatives, such as the benzoxazole ring and the hydrazone moiety, are present in various compounds investigated for antiviral activity, including against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). orientjchem.org The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, and research continues into new chemical entities that could offer improved profiles. nih.govjsmcentral.orgsemanticscholar.org

Heterocyclic compounds, including benzoxazoles, have been incorporated into molecular conjugates and evaluated for their anti-HCV potential. jsmcentral.org A series of conjugates linking heterocyclic rings like benzoxazole to a coumarin (B35378) nucleus demonstrated activity against HCV. jsmcentral.org While specific data on this compound itself is limited in this context, the broader class of hydrazone and triazole derivatives has shown promise. For instance, triazole-based pharmacophores are considered highly promising for developing antiviral agents. nih.gov Some 1-benzyl-1H-1,2,3-triazoles have been studied for their potential activity against HIV. nih.gov

Drug-drug interactions are a significant consideration when treating co-infections, such as HIV/HCV, as many antiviral agents are metabolized through the cytochrome P-450 system. nih.gov The development of new antiviral compounds requires careful consideration of their metabolic pathways to ensure compatibility with existing antiretroviral therapies. nih.govahmu.edu.cn

Anticonvulsant Activities and Neurological Research

Derivatives containing benzoxazole, hydrazone, and related heterocyclic systems like triazole have been a focus of research for new anticonvulsant agents to treat epilepsy. frontiersin.orgdovepress.comresearchgate.net These efforts are driven by the need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects compared to existing treatments. frontiersin.org

The anticonvulsant potential of these compounds is typically screened using established animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. frontiersin.orgdovepress.comresearchgate.net The MES model is indicative of a compound's ability to prevent the spread of seizures, while the PTZ model suggests activity against absence seizures, often by interacting with the GABAergic system. frontiersin.org

Several studies have reported significant anticonvulsant activity for these derivatives. A triazole-substituted benzoxazole derivative (TSBD) showed dose-dependent inhibition of both MES and PTZ-induced convulsions in mice. researchgate.net Another study on novel triazolopyrimidine derivatives found that one compound, in particular, was highly potent against both MES and PTZ models, with a protective index significantly higher than that of established drugs like valproate and carbamazepine. frontiersin.org The mechanism of action for some of these compounds has been linked to the enhancement of GABAergic neurotransmission, potentially through interaction with the benzodiazepine binding site on the GABA-A receptor. frontiersin.orgbiomedpharmajournal.org Additionally, some 3-substituted 1,2-benzisoxazole (B1199462) derivatives have also displayed marked anticonvulsant activity in mice. nih.gov

| Compound Class | Test Model | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Triazole substituted benzoxazole derivative (TSBD) | MES and PTZ (mice) | Dose-dependent inhibition of convulsions. | Enhanced GABA levels in the brain. | researchgate.net |

| Triazolopyrimidine derivatives (e.g., compound 6d) | MES, PTZ, 3-mercaptopropionic acid, bicuculline (B1666979) (mice) | Potent anticonvulsive activity with a high protective index. | Involvement of GABA receptors (benzodiazepine site). | frontiersin.org |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives | Electroshock (mice) | Marked anticonvulsant activity. Compound 1a was most promising. | Not specified. | nih.gov |

| Benzylidene camphor (B46023) hydrazones | MES (mice) | Showed varying degrees of anticonvulsant activity. | Interaction with LYS329A, GLN 301A, and THR 353B residues of 1OHV protein. | dovepress.com |

Antiparasitic and Anthelmintic Applications

Benzoxazole derivatives have been synthesized and evaluated for their efficacy against a range of parasites, including helminths (worms), demonstrating their potential as anthelmintic agents. nih.govresearchgate.net The emergence of drug resistance to current anthelmintics necessitates the discovery of new chemical scaffolds. rsc.org

In vitro and in vivo studies have confirmed the activity of these compounds against various parasitic species. For example, novel 1H-benzimidazole-2-yl hydrazones, which share structural similarities, showed remarkable in vitro activity against the muscle larvae of Trichinella spiralis, with some derivatives being more active than the clinically used drugs albendazole (B1665689) and ivermectin. nih.gov Specifically, compounds with 2,3-dihydroxy and 3,4-dihydroxy substitutions on the phenyl ring were able to kill 100% of the parasitic larvae at a concentration of 50 μg/ml. nih.gov

Other research has focused on 2-heteroaromatic-substituted isothiocyanatobenzoxazoles. In mice experimentally infected with the nematode Nematospiroides dubius and the tapeworm Hymenolepis nana, certain derivatives showed 100% nematocidal activity. nih.gov For instance, 5-isothiocyanato-2-(2-furyl)benzoxazole and 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole were highly effective against the nematode infection. nih.gov This body of research highlights the versatility of the benzoxazole core in the design of new antiparasitic drugs. rsc.org

Antitubercular Research

The search for new treatments for tuberculosis (TB) is a global health priority, driven by the prevalence of the disease and the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). pnrjournal.commdpi.com Hydrazide and hydrazone derivatives, including those built upon a benzoxazole scaffold, have emerged as a promising area of anti-TB drug discovery. nih.govmdpi.comnih.gov

A series of novel benzoxa- plos.orgnih.govpnrjournal.com-diazole substituted amino acid hydrazides were synthesized and showed selective and potent activity against Mtb. nih.govnih.gov These studies highlighted the importance of the benzodiazole core, the amino acid, and the substituted aryl hydrazine (B178648) for achieving high potency while avoiding toxicity against mammalian cells. nih.gov Another study focused on hydrazide-based benzoxazole derivatives, concluding that the synthesized molecules were effective inhibitors of mycolic acid cyclopropane synthase (cmaA1), an enzyme vital for the integrity of the mycobacterial cell wall. pnrjournal.com

Furthermore, the enzyme InhA, a key component of the fatty acid synthase-II (FAS-II) system and a target of the frontline drug isoniazid, has been a focus for molecular docking studies with new hydrazone derivatives. mdpi.commdpi.com The rationale for designing these compounds often involves linking the hydrazone moiety, which is structurally related to isoniazid, to other biologically active rings like 1,3,4-oxadiazole (B1194373) to enhance lipophilicity and antimycobacterial action. mdpi.com Several of these novel compounds have demonstrated significant minimum inhibitory concentration (MIC) values against both drug-sensitive and drug-resistant Mtb strains. mdpi.commdpi.com

| Compound Series | Target Organism | Key Findings | Potential Target/Mechanism | Reference |

|---|---|---|---|---|

| Benzoxa- plos.orgnih.govpnrjournal.com-diazole substituted amino acid hydrazides | Mycobacterium tuberculosis (Mtb) | Potent and selective activity against Mtb. | Possible inhibition of ATP phosphoribosyl transferase (HisG). | nih.govnih.gov |

| Hydrazide based Benzoxazole derivatives | Mycobacterium tuberculosis | Significant effect on the target enzyme. | Inhibition of mycolic acid cyclopropane synthase (cmaA1). | pnrjournal.com |

| 1,3,4-Oxadiazole-hydrazone derivatives | Mtb H37Ra, pyrazinamide-resistant strains | High activity (MIC of 8 µg/mL) against H37Ra; some effective against resistant strains (MIC of 4 µg/mL). | Plausible action towards the active site of the InhA enzyme. | mdpi.com |

| Sulfonyl hydrazone and 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives | Mtb H37Rv | Significant MICs from 0.07 to 0.32 µM, comparable to isoniazid. | Not specified. | mdpi.com |

Exploration of Other Pharmacological Activities

Beyond the more commonly studied applications, derivatives of this compound have been investigated for a range of other pharmacological activities, demonstrating the versatility of this chemical scaffold.

DNA Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets in cancer therapy. Certain 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. nih.govresearchgate.net These compounds interfere with the enzymatic cycle of topoisomerases, leading to DNA damage and apoptosis in cancer cells.

Notably, compounds such as 5-amino-2-phenylbenzoxazole and 5-amino-2-(p-fluorophenyl)benzoxazole have demonstrated significant inhibitory activity against topoisomerase I. nih.gov In the case of topoisomerase II, derivatives like 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have shown remarkable inhibitory potential, with some compounds exhibiting greater potency than the reference drug, etoposide. nih.govresearchgate.net The structure-activity relationship studies suggest that the nature and position of substituents on the benzoxazole ring play a critical role in determining the inhibitory activity and selectivity towards topoisomerase I or II. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|---|

| 5-amino-2-phenylbenzoxazole | Topoisomerase I | 495 | Camptothecin |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | Camptothecin |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | Camptothecin |

| 2-(p-chlorobenzyl)benzoxazole | Topoisomerase I | 443.5 | Camptothecin |

| 5-chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Etoposide |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | Etoposide |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | Etoposide |

Cholesterol Ester Transfer Protein Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and its inhibition is a potential strategy for increasing HDL cholesterol levels. A series of 2-arylbenzoxazole derivatives has been investigated as CETP inhibitors.

Structure-activity relationship studies have revealed that substitutions at the 5- and 7-positions of the benzoxazole ring are advantageous for CETP inhibition. One of the most potent compounds in this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 28 nM, highlighting the potential of the 2-arylbenzoxazole scaffold in the development of novel CETP inhibitors.

| Compound Class | Target Protein | Key Structural Feature | Reported IC50 |

|---|---|---|---|

| 2-Arylbenzoxazoles | Cholesterol Ester Transfer Protein (CETP) | Substitution at 5- and 7-positions of the benzoxazole moiety | 28 nM (for the most potent compound) |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial agents is a global health priority. While research on benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, has shown promising results, the exploration of benzoxazole derivatives for this activity is also an active area of investigation. For instance, a series of benzothiazole derivatives with an aromatic hydrazone moiety has been synthesized and evaluated, with the most potent compound showing IC₅₀ values of 28.86 µM against promastigotes and 7.70 µM against amastigotes of L. amazonensis.

Antihistaminic Activity

Antihistamines are drugs that block the action of histamine (B1213489) at H1 receptors, and they are widely used to treat allergic conditions. The benzoxazole scaffold has been identified as a core structure in compounds with potential antihistaminic properties. nih.gov While specific studies focusing exclusively on this compound derivatives are not extensively detailed in the provided search results, the broader class of benzoxazoles is recognized for this pharmacological potential. nih.gov Further research is needed to synthesize and evaluate specific this compound derivatives for their H1 receptor antagonist activity.

Melatonin (B1676174) Receptor Antagonism

Melatonin, a hormone that regulates the sleep-wake cycle, exerts its effects through melatonin receptors (MT1 and MT2). A novel series of benzoxazole derivatives has been synthesized and assessed as melatoninergic ligands. slideshare.net In these studies, the benzoxazole nucleus was established as a melatoninergic pharmacophore. One particular compound from this series demonstrated higher binding affinities for both MT1 and MT2 receptors than melatonin itself, indicating its potential as a potent melatonin receptor antagonist. slideshare.net

| Compound Class | Target Receptors | Key Finding |

|---|---|---|

| Benzoxazole derivatives | Melatonin Receptors (MT1 and MT2) | Identification of a compound with better MT1 and MT2 receptor affinities than melatonin. |

Amyloidogenesis Inhibition

Amyloidogenesis, the process of amyloid fibril formation, is associated with several neurodegenerative diseases, including Alzheimer's disease. Benzoxazole derivatives are being explored for their ability to inhibit this process. nih.gov Specifically, these compounds have been investigated as inhibitors of transthyretin (TTR) amyloid fibril formation. Benzoxazoles are considered effective inhibitors of TTR amyloidogenesis, acting as stabilizers of the TTR protein.

Rho-kinase Inhibition

Inhibitors of Rho-kinase (ROCK) have been developed from two primary scaffolds: benzimidazoles and benzoxazoles. Research into benzoxazole-based derivatives has led to the identification of novel and selective inhibitors of ROCK-II that exhibit significant potency in both enzymatic and cell-based assays. nih.gov

Early structure-activity relationship (SAR) studies and subsequent optimization efforts focused on modifying the initial lead compounds to improve their pharmacological profiles. These efforts were successful, yielding inhibitors with excellent potency. nih.gov Beyond their inhibitory activity, these developed benzoxazole derivatives were found to possess good microsomal stability and low cytochrome P-450 inhibition, which are favorable characteristics for drug development. nih.gov Furthermore, they demonstrated good oral bioavailability, a critical factor for clinical translation. nih.gov The development of these potent and selective ROCK-II inhibitors from the benzoxazole scaffold highlights their potential for therapeutic applications in conditions where Rho-kinase is implicated, such as hypertension and glaucoma. nih.gov

Table 1: Properties of Benzoxazole-Based Rho-kinase Inhibitors

| Property | Finding | Source |

|---|---|---|

| Target | Rho-kinase (ROCK-II) | nih.gov |

| Scaffold | Benzoxazole | nih.gov |

| Potency | Excellent in enzyme and cell-based assays | nih.gov |

| Selectivity | Selective for ROCK-II | nih.gov |

| Pharmacokinetics | Good microsomal stability, Good oral bioavailability | nih.gov |

| Safety Profile | Low cytochrome P-450 inhibition | nih.gov |

COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostanoids, with two main isoforms: COX-1, which is involved in normal cellular functions, and COX-2, which is primarily responsible for prostaglandin (B15479496) production during inflammation. The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govbrieflands.comstanford.edu

A series of novel benzoxazole derivatives based on a 2-amino benzoxazole-5-carbohydrazide core structure have been synthesized and evaluated for their ability to inhibit the human COX-2 enzyme. The inhibitory activities of these compounds were compared against the well-known selective COX-2 inhibitor, Celecoxib.

The research demonstrated that various derivatives exhibited moderate to good COX-2 inhibition. For instance, the tosylate salt of Methyl-2-amino benzoxazole carboxylate showed an IC50 value of 11.5 µg/ml, which is comparable to Celecoxib's IC50 of 13.4 µg/ml. Other derivatives, including 2-amino benzoxazole-5-carbohydrazide and its tosylate salt, also showed notable inhibitory activity. These findings suggest that the benzoxazole scaffold, particularly with hydrazino-related moieties, serves as a promising framework for developing effective and selective COX-2 inhibitors.

Table 2: COX-2 Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µg/ml) |

|---|---|

| Celecoxib (Reference) | 13.4 |

| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 |

| N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide | 19.6 |

| 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | 21.9 |

| 2-amino benzoxazole-5-carbohydrazide Tosylate | 22.8 |

| 2-amino benzoxazole-5-carbohydrazide | 26.3 |

| 2-(2-amino benzoxazole-5-carbonyl)-N-phenylhydrazine carboxamide | 27.1 |

Coordination Chemistry and Metallopharmaceutical Research

Synthesis and Characterization of Metal Complexes with 2-Hydrazino-1,3-benzoxazole Ligands

The synthesis of metal complexes using this compound typically involves its reaction, or more commonly, the reaction of a Schiff base derived from it, with a metal salt in a suitable solvent. kashanu.ac.irderpharmachemica.com The initial step often involves the condensation of this compound with an aldehyde or ketone to form a hydrazone Schiff base. kashanu.ac.irmdpi.com This Schiff base ligand, which possesses multiple donor sites (N and O atoms), is then reacted with metal salts, such as chlorides or nitrates of transition metals (e.g., Pd(II), Cu(II), Ni(II), Co(II)) or lanthanides (e.g., Sm(III), Eu(III)), often under reflux in solvents like ethanol. kashanu.ac.irderpharmachemica.com

The resulting metal complexes are characterized using a suite of analytical and spectroscopic techniques to determine their structure, stoichiometry, and coordination geometry.

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the synthesized complexes. derpharmachemica.commdpi.com

Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the mode of ligand coordination to the metal ion. A shift in the characteristic absorption bands, such as the azomethine (C=N) and benzoxazole (B165842) ring vibrations, upon complexation provides evidence of bonding. kashanu.ac.irmdpi.com For instance, the C=N stretching mode often shifts to a lower frequency, indicating its involvement in coordination.

UV-Visible (Electronic) Spectroscopy: This method gives insights into the electronic transitions within the complex and helps in proposing the geometry of the complex (e.g., octahedral, square planar). kashanu.ac.irderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and to confirm their integrity within the diamagnetic complexes. kashanu.ac.irmdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complexes and study their fragmentation patterns, further confirming their proposed formula. mdpi.com

Molar Conductivity and Magnetic Susceptibility: Molar conductivity measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature. kashanu.ac.ir Magnetic susceptibility measurements at room temperature are used to ascertain the geometry of paramagnetic complexes. kashanu.ac.irderpharmachemica.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise information on bond lengths, bond angles, and the coordination environment of the metal ion. mdpi.comnih.gov

| Metal Complex | Proposed Formula | Geometry | Key Characterization Data | Reference |

|---|---|---|---|---|

| Pd(II) Complex of a 2-hydrazinylbenzoxazole derivative | [Pd(L)Cl₂] (where L is a Schiff base ligand) | Square Planar | Molar conductivity indicates ionic nature (1:2). UV-Vis and magnetic measurements support square planar geometry. | kashanu.ac.ir |

| Eu(III) Complex of a hydrazone Schiff base | [Eu₂(L)₃(NO₃)₃] | Nine-coordinated | ESI-MS confirms 2:3 metal-to-ligand stoichiometry. IR shows coordination via C=N group. X-ray analysis confirms the structure. | mdpi.com |

| Co(II) Complex of 3-hydrazino benzoxazine-2-one | [Co₂(L)₂(Cl)₂(H₂O)₄] | Octahedral | Elemental analysis suggests a 3:2 metal-to-ligand ratio. Magnetic moment and electronic spectra are consistent with an octahedral geometry. | derpharmachemica.com |

Influence of Metal Complexation on Biological Activities

The benzoxazole nucleus is a key pharmacophore in many pharmaceutical compounds due to its wide range of biological activities, including antimicrobial and anticancer properties. nih.govijacskros.commdpi.com Research has consistently shown that the biological potency of ligands like this compound and its derivatives can be significantly enhanced upon coordination with metal ions. nih.govmdpi.com